N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Overview
Description
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyclopropyl group, a pyrimidine ring, and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It is known that boronic acid derivatives, such as this compound, are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
Boronic acid derivatives are known to form reversible covalent complexes with proteins, enzymes, or receptors, which could alter their function .
Biochemical Pathways
Boronic acid derivatives are known to be involved in a variety of biochemical processes, including the suzuki-miyaura reaction , which is a type of cross-coupling reaction used in organic synthesis.
Pharmacokinetics
The cyclopropyl group in the compound is known to have a significant effect on reducing metabolism , which could potentially enhance the bioavailability of the compound.
Result of Action
Boronic acid derivatives are known to have various biological activities, including anticancer, antibacterial, and antiviral effects .
Action Environment
Boronic acid pinacol esters, such as this compound, are known for their chemical stability and synthetic versatility , suggesting that they may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the borylation of a pyrimidine derivative using a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium tert-butoxide are often used.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes the compound more reactive in certain chemical reactions compared to its analogs. Additionally, the combination of the boronic acid moiety and the pyrimidine ring provides a versatile platform for further functionalization .
Properties
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-15-11(16-8-9)17-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCUDGRKLRQDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675244 | |
Record name | N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-33-3 | |
Record name | N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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